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molecular formula C13H8F3NO3 B8276523 1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

1,4-Difluoro-2-(3-fluoro-benzyloxy)-5-nitrobenzene

Cat. No. B8276523
M. Wt: 283.20 g/mol
InChI Key: HURFPEPYYXAAPA-UHFFFAOYSA-N
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Patent
US07122562B2

Procedure details

A mixture of 2.35 g (18.6 mmol) of 3-fluorobenzylalcohol and 0.55 g (1.7 mmol) of tris[2-(2-methoxyethoxy)ethyl]amine is treated portionwise under stirring with 1.06 g (18.6 mmol) of potassium hydroxide. Stirring is continued for 10 min if necessary under slight heating to reach a homogenous reaction mixture. Thereafter, 3.0 g (16.9 mmol) of 2,4,5-trifluoronitrobenzene are added dropwise. The reaction mixture becomes solid and is heated to 100° C. for 2 hours. For the working-up, the mixture is cooled to RT, then 25 ml water and 25 ml ethyl acetate are added and stirring continued for 30 min. The organic layer is separated and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, then twice with 2N hydrochloric acid and finally with water. After drying over magnesium sulfate, the solution is evaporated under reduced pressure. During evaporation, the byproduct, 1-fluoro-2,4-bis-(3-fluorobenzyloxy)-5-nitro-benzene precipitates. For purification, the material obtained is chromatographed on silica gel using a 4:1-mixture of n-hexane and ethyl acetate as the eluent. There are obtained 2.63 g (55% of theory) of the 1,4-difluoro-2-(3-fluorobenzyloxy)-5-nitro-benzene as an off-white solid. MS: m/e=283 (M)+.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].COCCOCCN(CCOCCOC)CCOCCOC.[OH-].[K+].[F:34][C:35]1[CH:40]=[C:39](F)[C:38]([F:42])=[CH:37][C:36]=1[N+:43]([O-:45])=[O:44]>C(OCC)(=O)C.O>[F:42][C:38]1[CH:37]=[C:36]([N+:43]([O-:45])=[O:44])[C:35]([F:34])=[CH:40][C:39]=1[O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([F:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
FC=1C=C(CO)C=CC1
Name
Quantity
0.55 g
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated portionwise
TEMPERATURE
Type
TEMPERATURE
Details
if necessary under slight heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to RT
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solution is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
During evaporation
CUSTOM
Type
CUSTOM
Details
the byproduct, 1-fluoro-2,4-bis-(3-fluorobenzyloxy)-5-nitro-benzene precipitates
CUSTOM
Type
CUSTOM
Details
For purification
CUSTOM
Type
CUSTOM
Details
the material obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel using a 4

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)OCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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